2-(3,4-ジヒドロキシフェニル)クロマン-3,5,7-トリオール

説明

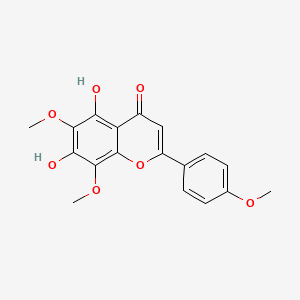

Catechin is a flavan-3-ol, a type of secondary metabolite providing antioxidant roles in plants. It belongs to the subgroup of polyphenols called flavonoids . The name of the catechin chemical family derives from catechu, which is the tannic juice or boiled extract of Mimosa catechu .

Synthesis Analysis

Catechins are produced by enzymatic oxidation of green tea catechins. In vitro model fermentation experiments using purified catechins have been useful in studying this process .Molecular Structure Analysis

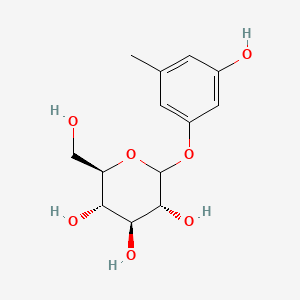

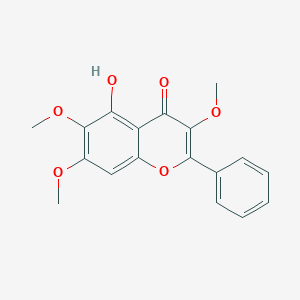

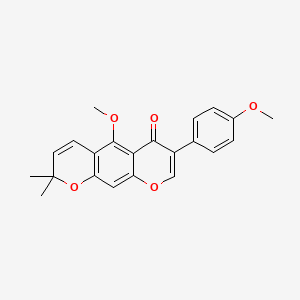

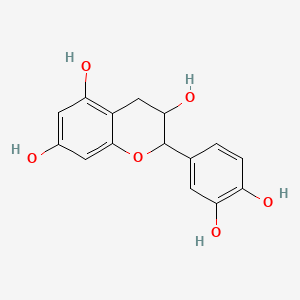

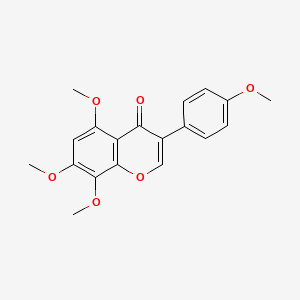

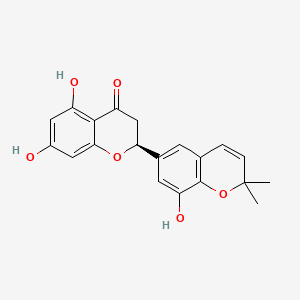

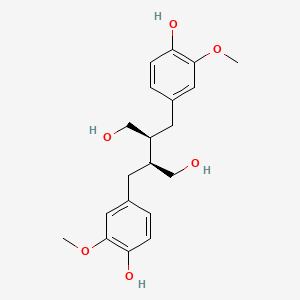

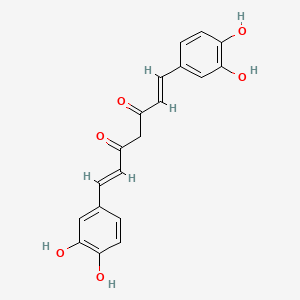

Catechin possesses two benzene rings (called the A and B rings) and a dihydropyran heterocycle (the C ring) with a hydroxyl group on carbon 3 . The A ring is similar to a resorcinol moiety while the B ring is similar to a catechol moiety .Chemical Reactions Analysis

Catechins undergo various reactions, including oxidation. For instance, most of the black tea polyphenols are produced by enzymatic oxidation of green tea catechins .Physical And Chemical Properties Analysis

Catechin is an organic compound with the chemical formula C15H14O6. It has a chiral center in its structure, therefore, there are two enantiomers, which are recorded as ()-catechin and (-)-catechin .科学的研究の応用

SARS-CoV-2 ターゲットの阻害剤

この化合物は、複数の SARS-CoV-2 ターゲットの潜在的な阻害剤として特定されました {svg_1}. この化合物は、SARS-CoV-2 の潜在的な標的であるメインプロテアーゼ (M pro) を阻害することがわかりました {svg_2}. また、RNA依存性RNAポリメラーゼ (RdRp)、アンジオテンシン変換酵素-2 (ACE2)、膜貫通型セリンプロテアーゼ-2 (TMPRSS2)、インターロイキン-6 (IL-6) などの他の重要な標的、およびメインプロテアーゼ (M pro) の阻害の可能性も示しました {svg_3}.

腐食抑制剤

この化合物は、優れた抑制剤として作用し、効果的な腐食抑制剤として役立つ可能性があることがわかりました {svg_4}. 分子動力学シミュレーションによると、この抑制剤は低炭素鋼表面に吸着することが示されています {svg_5}.

抗酸化作用

カテキンは強力な抗酸化物質です {svg_6}. 活性酸素種 (ROS) のスカベンジングや金属イオンのキレート化など、直接的および間接的な抗酸化作用があることがわかっています {svg_7}.

抗炎症作用

カテキンは抗炎症作用があることがわかっています {svg_8}. 炎症とストレス関連遺伝子を調節することができます {svg_9}.

抗菌および抗ウイルス作用

カテキンは抗菌および抗ウイルス作用があることがわかっています {svg_10}. グラム陽性菌とグラム陰性菌の両方に対して抗菌効果を示しています {svg_11}.

抗がん作用

カテキンは抗がん作用があることがわかっています {svg_12}. さまざまな研究で、ポジティブな抗がん効果が示されています {svg_13}.

神経保護作用

エピカテキンは神経保護作用があることがわかっています {svg_14}. C. elegans における β-アミロイドの蓄積の兆候を軽減することがわかり、エピカテキンを投与されていない線虫と比較して、形質転換株のペプチド産生者の運動性と走化性を改善し、生存率を高めました {svg_15}.

筋萎縮の治療

エピカテキンは骨格筋の分化を促進し、タンパク質の分解に関与する経路に対抗します {svg_16}. ミオスタチンの発現とアトロジー遺伝子 MAFbx、FOXO、および MuRF1 を阻害することがわかりました。 エピカテキンは、フォリスタチンと、筋発生作用 (MyoD、Myf5、およびミオジェニン) に関連する因子の刺激に、ポジティブな効果を示しました {svg_17}.

作用機序

Target of Action

The primary targets of 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, also known as L-Epicatechin or Catechin, are the main protease (M pro; also known as 3 chymotrypsin like protease or 3CL pro) and Phosphodiesterase (PDE) . These targets are responsible for the cleavage of viral peptides into functional units for virus replication and packaging within the host cells , and the degradation of 3′,5′-cyclic adenosine monophosphate (cAMP) and/or 3′,5′-cyclic guanosine monophosphate (cGMP), respectively .

Mode of Action

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol interacts with its targets by inhibiting their activities. It has shown potential to inhibit multiple targets of SARS CoV-2 . It also interferes with cGMP hydrolysis and induces smooth-muscle relaxation in specific tissues .

Biochemical Pathways

The compound affects the biochemical pathways related to virus replication and packaging within the host cells, and the degradation of cAMP and/or cGMP . The inhibition of these pathways leads to the prevention of virus replication and the promotion of several downstream effects .

Result of Action

The molecular and cellular effects of 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol’s action include the prevention of virus replication and packaging within the host cells, and the induction of smooth-muscle relaxation in specific tissues .

実験室実験の利点と制限

Catechin has a variety of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, catechin is stable and can be stored for long periods of time. However, catechin is a relatively small molecule and can be difficult to detect in experiments. In addition, catechin can interact with other molecules, making it difficult to isolate its effects.

将来の方向性

For catechin research include further exploration of its potential health benefits, such as its potential to reduce the risk of cardiovascular disease, diabetes, and obesity. Additionally, further research is needed to explore the mechanisms of action of catechin and its potential to improve cognitive function, reduce the risk of Alzheimer’s disease, and improve overall health. Finally, research is needed to explore the potential of catechin to be used as a therapeutic agent in the treatment of various diseases.

合成法

Catechin can be synthesized from a variety of starting materials. The most common method is the oxidation of catechol, which is a naturally occurring compound found in many plants. Catechol can be oxidized with a variety of oxidizing agents, such as potassium permanganate or sodium hypochlorite. The resulting catechin can then be purified by filtration or recrystallization.

生化学分析

Biochemical Properties

Catechin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting cells from oxidative stress . Catechin interacts with enzymes such as matrix metalloproteinases, inhibiting their activity and thus preventing the degradation of the extracellular matrix . Additionally, catechin can induce the activity of antioxidant enzymes like superoxide dismutase and catalase, enhancing the cell’s defense mechanisms against oxidative damage .

Cellular Effects

Catechin exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, catechin can activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s ability to combat oxidative stress . It also inhibits the NF-κB pathway, reducing inflammation and promoting cell survival . Furthermore, catechin has been found to modulate mitochondrial function, improving energy metabolism and reducing apoptosis in cells .

Molecular Mechanism

At the molecular level, catechin exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators . Catechin also interacts with transcription factors like Nrf2 and NF-κB, modulating gene expression related to oxidative stress and inflammation . Additionally, catechin can induce epigenetic changes, such as DNA methylation and histone modification, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of catechin can vary over time. Catechin is relatively stable under normal conditions but can degrade when exposed to light, heat, or alkaline environments . Long-term studies have shown that catechin can maintain its antioxidant properties and continue to protect cells from oxidative damage over extended periods . Its efficacy may decrease over time due to degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of catechin in animal models vary with different dosages. At low to moderate doses, catechin has been shown to provide protective effects against various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . At high doses, catechin can exhibit toxic effects, such as liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects .

Metabolic Pathways

Catechin is involved in several metabolic pathways. It is metabolized to protocatechuic acid and phloroglucinol carboxylic acid, which are further degraded to simpler compounds . Catechin also influences metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Catechin is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or facilitated transport . Once inside the cell, catechin is metabolized and conjugated to glucuronide, sulfate, and methylated forms, which are then distributed to different tissues . Catechin can also bind to plasma proteins, affecting its bioavailability and distribution .

Subcellular Localization

The subcellular localization of catechin can influence its activity and function. Catechin has been found to accumulate in the cytoplasm, mitochondria, and nucleus of cells . In the mitochondria, catechin can enhance mitochondrial function and reduce oxidative stress . In the nucleus, catechin can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications . The localization of catechin is influenced by various factors, including its chemical structure and the presence of targeting signals .

特性

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022322, DTXSID001349029 | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7295-85-4, 154-23-4, 100786-01-4 | |

| Record name | (±)-Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cianidanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catechine dl-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Brown 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100786014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cianidanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cianidanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-catechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIANIDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R1V1STN48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIANIDANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J4Y243W61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °C | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)